molecular formula C13H18 B14591809 1-(Hex-1-en-1-yl)-4-methylbenzene CAS No. 61153-37-5

1-(Hex-1-en-1-yl)-4-methylbenzene

Katalognummer: B14591809
CAS-Nummer: 61153-37-5
Molekulargewicht: 174.28 g/mol
InChI-Schlüssel: BPNRCAKPBNDWPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Hex-1-en-1-yl)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a hex-1-en-1-yl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Hex-1-en-1-yl)-4-methylbenzene can be synthesized through various methods. One common approach involves the alkylation of toluene with hex-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Hex-1-en-1-yl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the double bond in the hex-1-en-1-yl group can be achieved using catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1-(hexyl)-4-methylbenzene.

    Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1-(Hex-1-en-1-yl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Hex-1-en-1-yl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    1-(Hex-1-en-1-yl)benzene: Lacks the methyl group on the benzene ring.

    4-Methylstyrene: Lacks the hex-1-en-1-yl group.

    1-(Hex-1-en-1-yl)-4-ethylbenzene: Contains an ethyl group instead of a methyl group.

Uniqueness: 1-(Hex-1-en-1-yl)-4-methylbenzene is unique due to the presence of both the hex-1-en-1-yl group and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

61153-37-5

Molekularformel

C13H18

Molekulargewicht

174.28 g/mol

IUPAC-Name

1-hex-1-enyl-4-methylbenzene

InChI

InChI=1S/C13H18/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h6-11H,3-5H2,1-2H3

InChI-Schlüssel

BPNRCAKPBNDWPB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=CC1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.